molecular formula C19H20O2S B12565112 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene CAS No. 158959-36-5

1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene

Cat. No.: B12565112
CAS No.: 158959-36-5
M. Wt: 312.4 g/mol
InChI Key: DFLFDHXLMTYYEI-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is an organic compound that features a benzene ring substituted with a methyl group and a cyclopentenyl group, which in turn is substituted with a 4-methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene typically involves multi-step organic reactions. . The final step involves the methylation of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and cyclopentenyl groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene is unique due to the presence of both a cyclopentenyl group and a 4-methylsulfonylphenyl group

Properties

CAS No.

158959-36-5

Molecular Formula

C19H20O2S

Molecular Weight

312.4 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene

InChI

InChI=1S/C19H20O2S/c1-14-6-8-15(9-7-14)18-4-3-5-19(18)16-10-12-17(13-11-16)22(2,20)21/h6-13H,3-5H2,1-2H3

InChI Key

DFLFDHXLMTYYEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(CCC2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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